L-leucyl-L-serine
Overview
Description
L-leucyl-L-serine is a useful research compound. Its molecular formula is C9H18N2O4 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
L-serine plays a critical role in cellular processes, including as a neurotrophic factor and precursor for various essential compounds. Defects in serine biosynthesis can lead to systemic serine deficiency, causing a range of neurological manifestations (El-Hattab, 2016).
It is an indispensable amino acid, especially in several cellular processes. It is the major source of one-carbon units for methylation reactions, and its metabolism is critical for the control of methyl group transfer. L-serine's role in breast cancer and other tumors has been noted, owing to genomic copy number gain for enzymes controlling serine synthesis (Kalhan & Hanson, 2012).
The enzyme Leu-proteinase, specific to leucine in Spinacia oleracea L., has been studied for its ability to catalyze the hydrolysis of p-nitroanilides of N-alpha-substituted(-l-)amino acids, showing its specificity and potential applications in studying enzyme activity and inhibition (Aducci et al., 1986).
L-serine is crucial for cell proliferation and specific functions in the central nervous system. Its deficiency in brain development and function has been linked to psychiatric disorders and neurological abnormalities (de Koning et al., 2003).
L-serine's synthesis in the central nervous system is essential for development and functioning. It serves as a precursor for amino acids, protein synthesis, nucleotide synthesis, neurotransmitter synthesis, and L-serine derived lipids. Defects in L-serine synthesizing enzymes lead to severe neurological abnormalities (Tabatabaie et al., 2010).
The microbial production of L-serine from renewable feedstocks has been investigated. This highlights a shift towards direct fermentative production using industrial organisms like Corynebacterium glutamicum and Escherichia coli, using metabolic engineering strategies (Zhang et al., 2018).
L-serine administration in aging mice has shown benefits in reducing oxidative stress, inflammation, and body weight, suggesting potential applications in age-related obesity prevention (Zhou et al., 2018).
L-serine's neuroprotective effects include selective activation of lysosomal cathepsins B and L, indicating its potential in treating neurodegenerative diseases like ALS and Alzheimer's (Dunlop & Carney, 2020).
properties
IUPAC Name |
(2S)-2-[[(2S)-2-azaniumyl-4-methylpentanoyl]amino]-3-hydroxypropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-5(2)3-6(10)8(13)11-7(4-12)9(14)15/h5-7,12H,3-4,10H2,1-2H3,(H,11,13)(H,14,15)/t6-,7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCYUQSFDQISZ-BQBZGAKWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)[O-])[NH3+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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